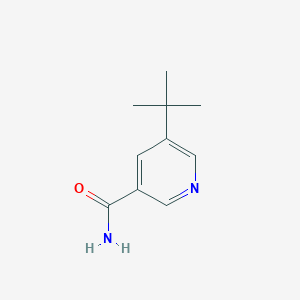
5-(tert-Butyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a tert-butyl group attached to the nicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)nicotinamide typically involves the reaction of nicotinic acid with tert-butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where the tert-butyl group or other parts of the molecule are replaced by different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-(tert-Butyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of skin conditions and metabolic disorders.
Industry: It is used in the development of various industrial products, including cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in redox reactions and energy metabolism.
Pathways Involved: It influences pathways related to DNA repair, cellular stress responses, and inflammation
Comparison with Similar Compounds
Nicotinamide: A related compound with similar biological activities but without the tert-butyl group.
N-(5-tert-Butyl-isoxazol-3-yl)-nicotinamide: Another derivative with distinct properties due to the presence of an isoxazole ring.
N-(3,5-di-tert-Butyl-1-methyl-1H-pyrazol-4-yl)nicotinamide: A compound with a pyrazole ring, offering different chemical and biological properties.
Uniqueness: 5-(tert-Butyl)nicotinamide is unique due to the presence of the tert-butyl group, which imparts specific chemical and biological properties. This structural feature may enhance its stability and influence its interactions with molecular targets .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-tert-butylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)8-4-7(9(11)13)5-12-6-8/h4-6H,1-3H3,(H2,11,13) |
InChI Key |
JLAALOFIKYOJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate](/img/structure/B13005679.png)

![N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide](/img/structure/B13005701.png)
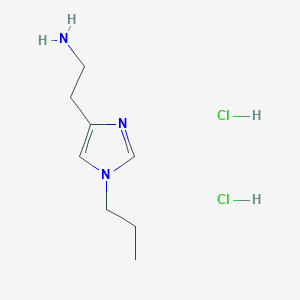
![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride](/img/structure/B13005710.png)

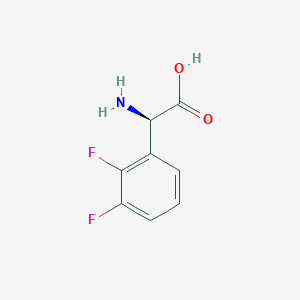
![3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13005736.png)
![3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13005737.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13005740.png)
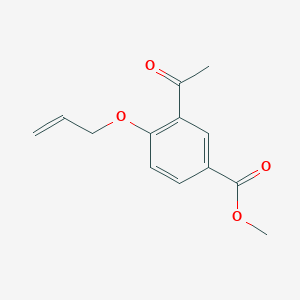
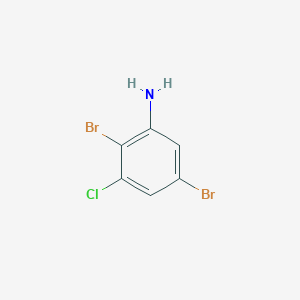
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13005762.png)
![Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate](/img/structure/B13005767.png)
